molecular formula C9H10BF3KNO4 B7973823 Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide

Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide

Cat. No.: B7973823
M. Wt: 303.09 g/mol
InChI Key: UMXWSBSMMCUXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide is a chemical compound with the molecular formula C9H11BF3KO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide typically involves the reaction of 4-(2-methoxyethoxy)-3-nitrophenylboronic acid with potassium trifluoroborate. The reaction is carried out under mild conditions, often in the presence of a palladium catalyst, which facilitates the formation of the desired product through a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of boronic acids or borates.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted boron compounds with various functional groups.

Scientific Research Applications

Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide has several applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide involves its ability to participate in Suzuki-Miyaura coupling reactions. The compound acts as a boron source, which undergoes transmetalation with a palladium catalyst to form a palladium-boron intermediate. This intermediate then reacts with an electrophilic partner to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[4-(2-methoxyethoxy)phenyl]boranuide
  • Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide
  • Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide

Uniqueness

Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide is unique due to the presence of both the trifluoroborate group and the nitro group, which provide distinct reactivity and functionalization options. This combination allows for versatile applications in various chemical reactions and research fields, making it a valuable compound for scientific studies.

Properties

IUPAC Name

potassium;trifluoro-[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3NO4.K/c1-17-4-5-18-9-3-2-7(10(11,12)13)6-8(9)14(15)16;/h2-3,6H,4-5H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXWSBSMMCUXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OCCOC)[N+](=O)[O-])(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3KNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.